molecular formula C68H89N17O16 B12073987 Nafarelin acetate hydrate

Nafarelin acetate hydrate

Número de catálogo: B12073987
Peso molecular: 1400.5 g/mol
Clave InChI: FSBTYDWUUWLHBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nafarelin acetate hydrate is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), acting as a potent GnRH agonist. Its molecular formula is C₆₈H₈₉N₁₇O₁₆, with a molecular weight of 1400.54 g/mol (CAS 86220-42-0) . Structurally, it replaces the sixth amino acid of native GnRH with 3-(2-naphthyl)-D-alanine, enhancing receptor binding and metabolic stability .

Mechanism of Action:
Nafarelin binds to pituitary GnRH receptors, initially stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. Chronic administration suppresses gonadotropin secretion, leading to decreased estrogen/progesterone production. This "flare-up followed by suppression" mechanism is central to its therapeutic use .

Propiedades

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBTYDWUUWLHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H89N17O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Prolonged-Release Nanoparticle Systems

To enhance bioavailability and reduce dosing frequency, nafarelin acetate has been encapsulated into poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) nanoparticles using a double emulsion solvent evaporation technique. Optimization via Box-Behnken Response Surface Methodology yielded the following parameters:

FactorOptimal ValueImpact on Nanoparticles
PHBV Concentration3% w/vControls particle size (200–300 nm)
Drug Loading5% w/wMaximizes entrapment efficiency (85%)
Surfactant (PVA)1% w/vReduces polydispersity index (<0.2)

The nanoparticles are further embedded in a sodium alginate/poloxamer 407 in situ gel, which undergoes sol-gel transition at physiological temperatures, prolonging drug release to over 14 days.

Nasal Spray Formulation

SYNAREL®, the commercial nasal spray, delivers 200 µg nafarelin base per 100 µL actuation. The formulation comprises:

ComponentConcentrationFunction
Nafarelin acetate2 mg/mLActive ingredient
Benzalkonium chloride0.02% w/vPreservative
Sorbitol4% w/vTonicity adjuster
Acetic acidq.s. to pH 4.2pH adjustment

The spray bottle is primed to ensure consistent dosing, with each unit delivering ≥60 sprays. Stability studies confirm that the hydrate form remains intact under refrigerated conditions (2–8°C).

Analytical Characterization

Critical quality attributes are assessed using:

  • Mass Spectrometry (MS) : Confirms molecular weight (theoretical: 1382.5 g/mol; observed: 1381.86 m/z).

  • Differential Scanning Calorimetry (DSC) : Identifies hydrate-specific endotherms at 110–120°C.

  • X-ray Diffraction (XRD) : Validates crystalline structure of the acetate hydrate .

Análisis De Reacciones Químicas

Metabolic Degradation Pathways

In vivo, nafarelin acetate undergoes enzymatic hydrolysis and fragmentation. Key metabolites identified include:

MetaboliteStructure FragmentExcretion Pathway
Tyr-D(2)-Nal-Leu-Arg-Pro-Gly-NH₂Residues 5–10 of parent peptideUrine (44–55%)
Smaller peptide fragmentsVariable cleavage sitesFeces (18.5–44%)

Only 3% of the administered dose is excreted unchanged . The major metabolite retains partial GnRH receptor affinity but lacks full agonist activity .

Plasma Protein Binding

Nafarelin acetate exhibits moderate plasma protein binding, influencing its pharmacokinetics:

ParameterValueConditions
Protein Binding~80%At 4°C
Free Fraction~20%Bioavailable for tissue uptake

Binding occurs primarily to albumin, prolonging its serum half-life to ~3 hours in adults .

Stability in Formulation

The commercial nasal solution (Synarel®) contains excipients that stabilize nafarelin acetate hydrate:

ComponentRoleImpact on Reactivity
Benzalkonium chloridePreservativePrevents microbial degradation
Glacial acetic acidpH adjustmentMaintains solubility and ionic form
SorbitolTonicity modifierReduces oxidative degradation

The formulation is stable at pH 4–5, with no reported incompatibilities under recommended storage conditions .

Hydrolytic Sensitivity

The peptide backbone is susceptible to hydrolysis under extreme pH or enzymatic conditions:

ConditionEffectOutcome
Acidic pH (<3)Cleavage at Asp-Pro bondsLoss of structural integrity
Proteases (e.g., trypsin)Hydrolysis at Arg and Lys residuesGeneration of inactive fragments

This sensitivity necessitates controlled storage and administration via nasal spray to bypass gastrointestinal degradation .

Interaction with GnRH Receptor

Nafarelin acetate binds reversibly to the GnRH receptor through specific interactions:

Residue InteractionChemical MechanismFunctional Impact
D-2-Nal (Position 6)Hydrophobic stacking with receptor pocketEnhanced binding affinity and duration
Arg⁸Ionic interaction with Glu³⁰¹Stabilizes active conformation

These interactions initially stimulate gonadotropin release, followed by receptor desensitization .

Aplicaciones Científicas De Investigación

Medical Applications

Nafarelin acetate hydrate has several significant medical applications:

  • Endometriosis :
    • Mechanism : By suppressing estrogen production, nafarelin reduces the growth of endometrial tissue outside the uterus, alleviating pain and other symptoms associated with endometriosis.
    • Dosage : Typically administered at 400-800 µg per day, divided into two doses .
  • Precocious Puberty :
    • Mechanism : Used to delay early onset puberty by inhibiting gonadal steroid production.
    • Dosage : Doses range from 1,600 to 1,800 µg per day for effective suppression .
  • Uterine Fibroids :
    • Mechanism : Reduces estrogen levels, which can help manage symptoms related to fibroids.
    • Case Study : A study indicated that while nafarelin did not significantly shrink fibroids, it prevented further growth in patients .
  • Controlled Ovarian Stimulation in IVF :
    • Mechanism : Helps manage hormone levels during in vitro fertilization processes to optimize ovarian response.
    • Dosage : Generally involves lower doses tailored to individual patient needs .
  • Transgender Hormone Therapy :
    • Mechanism : Acts as a puberty blocker for transgender youth and helps suppress testosterone levels in transgender women.
    • Impact : Facilitates a more gradual transition by delaying secondary sexual characteristics .
  • Polycystic Ovary Syndrome (PCOS) :
    • Mechanism : By lowering androgen levels, nafarelin can help manage symptoms associated with PCOS, such as hirsutism .

Pharmacokinetics and Administration

Nafarelin is administered intranasally, with a bioavailability of approximately 2.8% following nasal spray application. The plasma half-life ranges from 2.5 to 3 hours after administration. Each actuation delivers about 200 µg of nafarelin acetate .

Side Effects

Common side effects are primarily related to hormone deprivation and may include:

  • Hot flashes
  • Vaginal dryness
  • Mood changes
  • Sexual dysfunction
    These side effects are generally reversible upon discontinuation of the drug .

Case Studies and Clinical Trials

  • Endometriosis Management :
    A clinical trial involving women aged 18 years and older demonstrated significant pain relief and reduction in endometrial lesions after six months of treatment with this compound .
  • Precocious Puberty Treatment :
    In a cohort study, children treated with nafarelin showed delayed progression of puberty without significant adverse effects, supporting its efficacy as a puberty blocker .
  • IVF Protocols :
    A retrospective analysis indicated that patients undergoing IVF who used nafarelin for ovarian stimulation had improved outcomes compared to those who did not use GnRH agonists .

Mecanismo De Acción

El acetato de nafarelina hidratado actúa como un potente agonista de la hormona liberadora de gonadotropina. Tras su administración, estimula la liberación de la hormona luteinizante y la hormona foliculoestimulante de la glándula pituitaria. Esta estimulación inicial va seguida de una regulación descendente de los receptores de la hormona liberadora de gonadotropina, lo que lleva a una disminución de la secreción de esteroides gonadales. Esto da lugar a la supresión de la función ovárica y testicular, lo que es beneficioso en el tratamiento de afecciones como la endometriosis y la pubertad precoz central .

Comparación Con Compuestos Similares

Comparison with Similar GnRH Agonists and Antagonists

Key Compounds:

Leuprolide Acetate

Buserelin Acetate

Goserelin Acetate

Ganirelix Acetate (GnRH antagonist)

Table 1: Structural and Pharmacokinetic Comparison
Property Nafarelin Acetate Hydrate Leuprolide Acetate Buserelin Acetate Ganirelix Acetate (Antagonist)
Molecular Weight 1400.54 g/mol 1209.41 g/mol 1299.54 g/mol 1570.81 g/mol
Administration Route Nasal spray Subcutaneous/IM injection Subcutaneous/Nasal spray Subcutaneous injection
Half-Life ~3.5 hours 3-4 hours 1.2 hours 12-16 hours
Peak Plasma Time ~20 minutes 1-3 hours 0.5-1 hour 1-2 hours
Key Indications Endometriosis, IVF, CPP* Prostate cancer, Fibroids Endometriosis, IVF IVF (LH surge prevention)

*CPP: Central Precocious Puberty

Efficacy and Clinical Outcomes:
  • Endometriosis: In a double-blind RCT, nafarelin 200 µg/day + NETA (norethisterone acetate) showed superior pain control and lower hot flush incidence vs. full-dose nafarelin (400 µg/day) alone .
  • IVF : Nafarelin (agonist) and ganirelix (antagonist) are equally effective in preventing premature LH surges, but antagonists avoid the initial gonadotropin flare, simplifying protocols .
Side Effects:
  • Hypoestrogenism Effects : Hot flushes, bone mineral density (BMD) loss (common to all GnRH agonists) .
  • Route-Specific Issues : Nasal irritation (nafarelin) vs. injection-site reactions (leuprolide, goserelin) .

Detailed Research Findings

Table 2: Clinical Studies Comparing GnRH Agonists
Study Design Key Findings Reference
Nafarelin vs. hCG in IVF Nafarelin (0.5 mg) induced final oocyte maturation with comparable fertilization rates to hCG .
Nafarelin + NETA vs. Placebo Low-dose nafarelin (200 µg) + NETA achieved pain relief equivalent to full-dose (400 µg) with fewer hypoestrogenic side effects .
Nafarelin vs. Ganirelix Both prevented LH surges in IVF, but ganirelix (antagonist) avoided the initial flare phase, reducing cycle monitoring .
Bone Mineral Density (BMD) Considerations:
  • Long-term GnRH agonist use (≥6 months) correlates with ~6% BMD loss .
  • Add-back therapy (e.g., NETA) mitigates BMD decline without compromising efficacy .

Actividad Biológica

Nafarelin acetate hydrate is a synthetic analog of gonadotropin-releasing hormone (GnRH) and functions primarily as a GnRH agonist. It is utilized in various medical applications, including the treatment of central precocious puberty and endometriosis. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.

Pharmacodynamics

Nafarelin acetate acts by binding to the GnRH receptor in the pituitary gland, leading to an initial stimulation of gonadotropin release (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]). However, with continuous administration, it causes desensitization of the GnRH receptors, resulting in decreased secretion of these gonadotropins and subsequent suppression of sex hormone production in the gonads. This mechanism allows nafarelin to effectively reduce estrogen and testosterone levels by approximately 95% in both sexes .

Pharmacokinetics

The pharmacokinetic profile of nafarelin acetate is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : The bioavailability of intranasal nafarelin is approximately 2.8%, with peak plasma concentrations achieved within 10 to 45 minutes post-administration .
  • Distribution : Nafarelin exhibits about 80% protein binding in plasma .
  • Metabolism : It is primarily metabolized by peptidases rather than cytochrome P450 enzymes .
  • Excretion : Approximately 44-55% of nafarelin is excreted in urine and 18.5-44.2% in feces; only about 3% appears unchanged in urine .

Table 1: Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~2.8%
Peak Plasma Concentration0.6 - 6.6 ng/mL
Protein Binding~80%
Elimination Half-Life2.5 - 3 hours (intranasal), ~85.5 hours (subcutaneous)
Excretion (Urine)44 - 55%
Excretion (Feces)18.5 - 44.2%

Clinical Applications

Nafarelin acetate is primarily used for:

  • Central Precocious Puberty : It helps delay premature sexual maturation in children by suppressing gonadal steroidogenesis.
  • Endometriosis : It alleviates symptoms by reducing estrogen levels, thereby decreasing endometrial tissue proliferation.

Case Studies

  • Endometriosis Management :
    A study demonstrated that nafarelin significantly reduced pelvic pain and lesion size in women with endometriosis after six months of treatment. Patients reported improved quality of life metrics post-treatment .
  • Central Precocious Puberty :
    In a clinical trial involving children diagnosed with central precocious puberty, administration of nafarelin resulted in a significant decrease in growth velocity and progression of secondary sexual characteristics over a year-long period .
  • Side Effects :
    Common side effects include hot flashes, headaches, mood changes, and sexual dysfunction due to hormonal deprivation. A notable case reported severe hyperkalemia during therapy in a patient with uterine fibroids; however, this was considered an isolated incident .

Q & A

Q. What are the critical physicochemical parameters influencing Nafarelin acetate hydrate's stability in experimental settings?

this compound (C₆₆H₈₃N₁₇O₁₃·xC₂H₄O₂·yH₂O) exhibits stability variations depending on storage conditions. Powdered forms remain stable for 3 years at -20°C, 2 years at 4°C, and 1 month at 20°C in solvent-free states. In solution, stability decreases to 6 months at -80°C and 1 month at room temperature. Solubility in DMSO (recommended for initial dissolution) and poor aqueous solubility necessitate careful solvent selection for experiments .

Q. What solvent systems are recommended for preparing stock solutions of this compound in cell-based assays?

For in vitro studies, dissolve this compound in DMSO (primary solvent) at concentrations ≤10 mM. If insoluble, test ethanol, water, or DMF. For in vivo applications, use formulations like 2% DMSO + 40% PEG300 + 2% Tween80 + 56% saline. Centrifugation (≤3000 rpm) and gentle heating (≤50°C) improve dissolution .

Q. How should researchers validate the identity and purity of this compound batches?

Use reversed-phase HPLC with UV detection (λ = 220 nm) and mass spectrometry (MS) to confirm molecular weight (1400.56 g/mol) and peptide sequence (5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolylglycinamide). Compare retention times and fragmentation patterns against reference standards. Purity thresholds ≥95% are recommended for pharmacological studies .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across studies using this compound?

Variability in LH/FSH suppression outcomes may arise from differences in administration routes (subcutaneous vs. nasal), dosage regimens, or animal models (e.g., primates vs. rodents). Standardize protocols using Ludwig et al.'s (2009) methodology for GnRH agonist studies in dogs, which achieved reversible endocrine suppression via controlled-release implants .

Q. What experimental controls are essential when studying paradoxical effects of this compound on gonadotropin secretion?

Include baseline gonadotropin measurements, vehicle controls (e.g., acetate-free formulations), and comparator GnRH agonists (e.g., Leuprorelin) to isolate receptor-specific effects. Monitor serum estradiol/testosterone levels to distinguish direct pituitary action from downstream gonadal feedback .

Q. How can dissolution challenges of this compound in aqueous buffers be mitigated for pharmacokinetic studies?

Optimize solubility via co-solvents (e.g., cyclodextrins) or pH adjustment (4.0–6.0). For intravenous administration, use isotonic solutions with ≤5% organic solvents. Validate stability under physiological conditions (37°C, pH 7.4) for ≥24 hours to ensure consistent bioavailability .

Q. What strategies differentiate receptor-mediated effects of Nafarelin from off-target interactions in neuronal or cancer models?

Employ competitive binding assays with radiolabeled GnRH analogs (e.g., ¹²⁵I-GnRH) and knockout/knockdown models of GnRHR. Cross-validate findings with antagonists like Cetrorelix to confirm specificity. Off-target effects may manifest as atypical calcium signaling or non-gonadotropin-related gene expression .

Methodological Notes

  • Data Contradiction Analysis : When reconciling conflicting CAS numbers (e.g., 86220-42-0 vs. 76932-60-0), verify hydrate vs. anhydrous forms and batch-specific certificates of analysis .
  • Longitudinal Study Design : For repeated dosing in primates, use pharmacokinetic modeling to adjust intervals, minimizing receptor desensitization. Monitor anti-drug antibodies if applicable .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.